Benzamide, 2-((2-hydroxyethyl)amino)-
Description
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of 2-((2-hydroxyethyl)amino)-benzamide is C₉H₁₂N₂O₂ , derived from the benzamide core (C₇H₇NO₂) augmented by a 2-hydroxyethylamino substituent at the ortho position. This substitution introduces an additional nitrogen and oxygen atom, distinguishing it from simpler benzamide analogs. Constitutional isomerism in this compound is limited due to the fixed positions of the amide and hydroxyethylamino groups. However, systematic studies of related benzamide derivatives, such as halo-N-(pyridyl)benzamides, demonstrate that positional isomerism significantly influences physicochemical properties when substituents vary across meta, para, or ortho positions. For instance, in halogenated benzamide isomer grids, melting points and hydrogen-bonding patterns differ markedly between ortho- and para-substituted analogs. While 2-((2-hydroxyethyl)amino)-benzamide lacks such positional flexibility, its structural rigidity contrasts with more dynamic isomer grids explored in crystallographic surveys.
Properties
CAS No. |
88267-61-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)7-3-1-2-4-8(7)11-5-6-12/h1-4,11-12H,5-6H2,(H2,10,13) |
InChI Key |
XVJMMRCIYPAAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCO |
Origin of Product |
United States |
Preparation Methods
Amidation of 2-Aminobenzoic Acid with 2-Hydroxyethyl Amine
One common approach is the direct reaction of 2-aminobenzoic acid (or its derivatives) with 2-hydroxyethyl amine under controlled conditions to form the target benzamide derivative.
- Reaction Conditions: Typically carried out in polar solvents such as methanol or ethanol, sometimes with the presence of coupling agents or bases to activate the carboxylic acid group.
- Mechanism: The amino group of 2-hydroxyethyl amine attacks the activated carboxyl group of 2-aminobenzoic acid, forming an amide bond.
- Yields: Moderate to high yields (70-85%) are reported depending on reaction time and temperature.
Reaction of Benzoyl Chloride with 2-Hydroxyethyl Amine
An alternative method involves the acylation of 2-hydroxyethyl amine with benzoyl chloride:
- Procedure: Benzoyl chloride is slowly added to a cooled solution of 2-hydroxyethyl amine in an inert solvent (e.g., dichloromethane or toluene) with a base such as triethylamine to neutralize the generated HCl.
- Temperature Control: The reaction is maintained at low temperatures (0-5°C) during addition to control exothermicity.
- Workup: After completion, the reaction mixture is washed, dried, and purified by recrystallization or chromatography.
- Advantages: This method often provides higher purity products and better control over substitution.
Research Findings and Optimization
Effect of Base and Solvent
- Using sodium carbonate or bicarbonate buffers helps maintain pH and reduce side reactions.
- Solvent mixtures such as methanol-water or toluene have been used to optimize solubility and reaction rates.
- Solvent-free conditions have been tested but often result in lower yields.
Temperature and Reaction Time
- Controlled heating (40-85°C) improves reaction kinetics without decomposing sensitive groups.
- Reaction times vary from a few hours to overnight depending on the method.
Purification Techniques
- Recrystallization from suitable solvents (ethanol, acetone) is common.
- Chromatographic methods are used for higher purity requirements.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-((2-hydroxyethyl)amino)- can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzamide derivatives with carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : The compound serves as a building block for synthesizing various derivatives and complex organic molecules.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
2. Biology
- Antimicrobial Activity : Research indicates that benzamide derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown moderate antibacterial activity against Gram-positive bacteria.
- Antimalarial Effects : The compound has demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria, with an IC₅₀ value of 12 µM in vitro.
3. Medicine
- Therapeutic Applications : Benzamide derivatives are investigated for their potential in treating neurological disorders and other medical conditions. They have been linked to antidepressant and analgesic activities .
- Antitumor Activity : Some studies suggest that benzamide compounds may possess antitumor properties, contributing to ongoing cancer research .
4. Industry
- Chemical Intermediates : The compound is utilized in producing various chemical intermediates and as a reagent in industrial processes.
Pharmacokinetics
The pharmacokinetic profile of benzamide, 2-((2-hydroxyethyl)amino)- indicates favorable absorption and distribution characteristics essential for therapeutic efficacy:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies
Several key studies highlight the applications and efficacy of benzamide, 2-((2-hydroxyethyl)amino)-:
Antimalarial Study
- Objective : Assess efficacy against Plasmodium falciparum.
- Methodology : In vitro assays using cultured malaria parasites.
- Results : Significant inhibition of parasite growth was observed.
Pharmacological Evaluation
- Objective : Explore additional biological activities.
- Methodology : Disk diffusion assays for antimicrobial activity.
- Results : Moderate activity against Gram-positive bacteria with inhibition zones ranging from 10-15 mm.
Toxicological Assessment
- Objective : Evaluate safety profiles in animal models.
- Methodology : Toxicity studies conducted on mice.
- Results : No significant adverse effects were observed at therapeutic doses.
Mechanism of Action
The mechanism of action of Benzamide, 2-((2-hydroxyethyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: Modulation of receptor activity in signaling pathways, such as G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Structural Comparison
The hydroxyethylamino group distinguishes Benzamide, 2-((2-hydroxyethyl)amino)- from other benzamide derivatives. Key structural analogs include:
Key Observations :
Physicochemical Properties
While exact data for the target compound are unavailable, trends can be inferred from similar structures:
Notes:
Biological Activity
Benzamide, 2-((2-hydroxyethyl)amino)-, also known as a derivative of benzamide, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antidiabetic, anticancer, and neuroprotective effects. The following sections detail the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
Benzamide, 2-((2-hydroxyethyl)amino)- has the molecular formula . The structure includes a benzamide core with a hydroxyethylamino side chain, which contributes to its biological activity. The compound's solubility and interaction with biological targets are influenced by its functional groups.
Antidiabetic Activity
Research indicates that compounds related to benzamide, 2-((2-hydroxyethyl)amino)- possess significant antidiabetic properties. A study involving substituted benzodioxoles demonstrated that these compounds effectively lower blood glucose levels in diabetic mouse models. In particular:
- Study Design : Obese mice (C57BL/6J) were administered the compound mixed with their diet for seven weeks.
- Results : The treated mice exhibited a notable reduction in blood glucose levels compared to the control group, suggesting potential for managing Type II diabetes and obesity .
Anticancer Properties
Benzamide derivatives have been evaluated for their anticancer effects, particularly in inhibiting cancer cell growth. For instance:
- In Vitro Studies : Compounds similar to benzamide have shown cytotoxicity against various cancer cell lines. A systematic study on derivatives indicated that certain modifications enhanced their potency against leukemia cells, with EC50 values indicating effective concentrations for inhibition .
- Case Study : The compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating a significant reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment .
Neuroprotective Effects
Benzamide derivatives are also being explored for neuroprotective applications. Research has shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's:
- Inhibition Studies : Compounds demonstrated IC50 values ranging from 33.27 to 93.85 nM against AChE, indicating strong potential as therapeutic agents for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzamide derivatives. Key findings include:
- Functional Group Influence : The presence of specific substituents on the benzamide core significantly affects biological activity. For example, modifications that enhance lipophilicity often improve cellular uptake and target interaction .
- Activity Comparison : Derivatives with varied aromatic substitutions were screened for their ability to inhibit DNA methyltransferases (DNMTs), revealing that certain configurations led to increased selectivity and potency .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((2-hydroxyethyl)amino)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 2-aminobenzamide derivatives with 2-hydroxyethylamine via nucleophilic acyl substitution or condensation reactions. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC to activate the carbonyl group for amide bond formation .
- Temperature Control : Maintain mild temperatures (e.g., room temperature to 60°C) to prevent decomposition of the hydroxyethyl group .
- Purification : Recrystallization from methanol or ethanol improves purity, as seen in analogous benzamide syntheses .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and optimize reaction time .
Basic: What spectroscopic techniques are essential for characterizing 2-((2-hydroxyethyl)amino)benzamide?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for -OCH₂CH₂OH) and aromatic protons .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H/O-H) validate the structure .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying synthetic success .
Advanced: How can computational modeling predict the biological activity of 2-((2-hydroxyethyl)amino)benzamide derivatives?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., histone deacetylases), focusing on hydrogen bonding between the hydroxyethyl group and active-site residues .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity trends observed in vitro .
- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .
Advanced: How should researchers address discrepancies in reported enzymatic inhibition data for this compound?
Answer:
- Variable Control : Ensure consistent assay conditions (pH, temperature, enzyme purity) to minimize experimental variability .
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may interfere with activity .
- Statistical Validation : Apply one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to confirm significance across replicates .
Advanced: What strategies optimize the hydrolytic stability of 2-((2-hydroxyethyl)amino)benzamide under physiological conditions?
Answer:
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups near the amide bond) or replace the hydroxyethyl group with more stable ethers .
- pH Studies : Conduct stability assays across physiological pH (1.2–7.4) to identify degradation hotspots .
- Protective Formulations : Encapsulate the compound in liposomes to shield it from aqueous hydrolysis .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme Inhibition : Screen against targets like HDACs using fluorometric assays measuring deacetylase activity .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify therapeutic potential .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for receptors like GPCRs .
Advanced: How can researchers analyze and quantify synthetic impurities in 2-((2-hydroxyethyl)amino)benzamide batches?
Answer:
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP impurities) for quantification .
- Mass Spectrometry : LC-MS/MS identifies impurities at trace levels (e.g., unreacted starting materials) .
- Calibration Curves : Validate methods using spiked samples with known impurity concentrations .
Advanced: What experimental designs are critical for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Substituent Libraries : Synthesize derivatives with systematic variations (e.g., halogens, alkyl chains) on the benzamide ring .
- Biological Profiling : Test all derivatives in parallel assays (e.g., IC₅₀ determination) to correlate structural changes with activity .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant structural contributors to activity .
Basic: How can the solubility of 2-((2-hydroxyethyl)amino)benzamide be enhanced for in vitro studies?
Answer:
- Co-Solvents : Use DMSO-water mixtures (≤5% DMSO) to dissolve the compound without denaturing proteins .
- Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl gas .
- Micellar Systems : Incorporate surfactants like Tween-80 to improve aqueous dispersion .
Advanced: What mechanistic studies elucidate the role of the hydroxyethyl group in this compound’s bioactivity?
Answer:
- Isotopic Labeling : Synthesize deuterated hydroxyethyl analogs to track metabolic fate via mass spectrometry .
- Mutagenesis : Engineer enzyme mutants (e.g., HDAC2 S29A) to test hydrogen-bonding interactions with the hydroxyethyl group .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding entropy/enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
